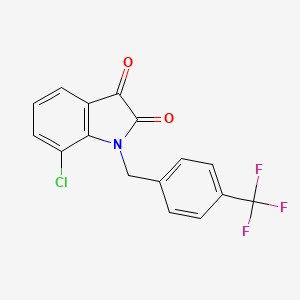

7-氯-1-(4-(三氟甲基)苯甲基)吲哚啉-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

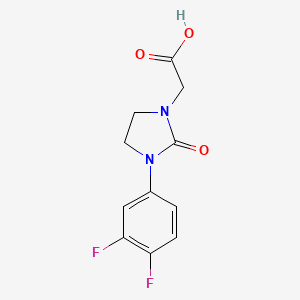

“7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione” is a chemical compound with the CAS Number: 85511-68-8 . It has a molecular weight of 339.7 and its IUPAC name is 7-chloro-1-[4-(trifluoromethyl)benzyl]-1H-indole-2,3-dione .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H9ClF3NO2/c17-12-3-1-2-11-13(12)21(15(23)14(11)22)8-9-4-6-10(7-5-9)16(18,19)20/h1-7H,8H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .科学研究应用

- Lung Cancer : Researchers explore its potential as a therapeutic agent against lung cancer due to its COX inhibition properties. By targeting COX enzymes, it may help regulate inflammation and tumor growth .

- Diabetes : Inflammation contributes to insulin resistance and diabetes. Investigating the impact of 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione on inflammation pathways may provide insights into diabetes management .

- Indole Derivatives : A study by Kasralikar et al. explored novel indolyl and oxochromenyl xanthenone derivatives as anti-HIV-1 agents. While not specific to our compound, the indole scaffold suggests potential antiviral activity .

- Wnt Signaling Pathway : β-catenin is a key player in the Wnt signaling pathway, which regulates cell proliferation and differentiation. Inhibiting β-catenin may impact cancer and stem cell biology. Further investigation is warranted .

- Quality Control : The compound’s purity (98%) is crucial for biopharmaceutical production. It ensures consistent results and safety in drug manufacturing .

Cancer Research and Treatment

Neurodegenerative Diseases

Anti-HIV-1 Activity

β-Catenin Modulation

Biopharmaceutical Production

作用机制

Target of Action

The primary targets of 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione are COX-1, COX-2, and β-catenin . These targets play crucial roles in various biological processes. COX-1 and COX-2 are enzymes involved in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological functions and pathological processes, including inflammation and pain. β-catenin is a protein that plays a key role in cell adhesion and gene transcription in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, thereby potentially alleviating inflammation and pain. The inhibition of β-catenin disrupts the Wnt signaling pathway, which may lead to altered cell proliferation and differentiation .

Biochemical Pathways

The compound’s action on COX-1 and COX-2 affects the prostaglandin synthesis pathway , leading to a decrease in prostaglandin levels and potentially reducing inflammation and pain. Its action on β-catenin affects the Wnt signaling pathway , which can influence cell proliferation and differentiation .

Result of Action

The inhibition of COX-1 and COX-2 by 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione can lead to a reduction in inflammation and pain, as these enzymes are involved in the production of prostaglandins, which mediate these processes . The compound’s inhibition of β-catenin can disrupt the Wnt signaling pathway, potentially leading to altered cell proliferation and differentiation .

安全和危害

属性

IUPAC Name |

7-chloro-1-[[4-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3NO2/c17-12-3-1-2-11-13(12)21(15(23)14(11)22)8-9-4-6-10(7-5-9)16(18,19)20/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAQTWNDRFRVOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N(C(=O)C2=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2408967.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2408968.png)

![1-[1-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B2408971.png)

![N-[4-(diethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B2408972.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide](/img/structure/B2408973.png)

![N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2408975.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2408978.png)

![6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2408984.png)

![[4-(1-Adamantyl)-2-nitrophenyl]methylamine](/img/structure/B2408988.png)

![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)